molecular formula C7H2ClF2NO B2517333 2-Chloro-4,6-difluorobenzo[d]oxazole CAS No. 1343514-56-6

2-Chloro-4,6-difluorobenzo[d]oxazole

Cat. No. B2517333
M. Wt: 189.55
InChI Key: XGLHBIVAALRNIS-UHFFFAOYSA-N
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Description

2-Chloro-4,6-difluorobenzo[d]oxazole is a chemical compound that belongs to the class of organic compounds known as oxazoles. Oxazoles are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered aromatic ring. The specific substitution pattern of chloro and difluoro groups on the benzo[d]oxazole ring system suggests that this compound could have interesting chemical properties and potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of oxazole derivatives can be achieved through various methods, including palladium-catalyzed cross-coupling reactions. For instance, the synthesis of 4-bromomethyl-2-chlorooxazole, a related oxazole compound, has been described using palladium-catalyzed Stille and Suzuki coupling reactions to yield a range of 2,4-disubstituted oxazoles . This method demonstrates the versatility of oxazole derivatives as building blocks for further chemical synthesis, which could be applicable to the synthesis of 2-Chloro-4,6-difluorobenzo[d]oxazole by modifying the substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of oxazole derivatives is characterized by the presence of a five-membered ring containing both oxygen and nitrogen atoms. This structure imparts certain electronic properties to the molecule, such as aromaticity and the ability to engage in hydrogen bonding and dipole interactions. The presence of electronegative substituents like chlorine and fluorine atoms would influence the electron distribution within the molecule, potentially affecting its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Oxazole derivatives can participate in a variety of chemical reactions. The presence of a chlorine atom, as seen in the related compound 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, allows for further functionalization through cross-coupling reactions . Similarly, 2-Chloro-4,6-difluorobenzo[d]oxazole could undergo reactions at the chloro-substituted position, enabling the introduction of various functional groups. Additionally, the reactions of substituted oxazoles with nitrosobenzene derivatives have been shown to produce 2,5-dihydro-1,2,4-oxadiazoles through formal [3 + 2] cycloadditions . This indicates that 2-Chloro-4,6-difluorobenzo[d]oxazole could also be a candidate for cycloaddition reactions, leading to the formation of new heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-4,6-difluorobenzo[d]oxazole would be influenced by its molecular structure and the nature of its substituents. The difluoro groups would likely increase the compound's lipophilicity and could affect its boiling and melting points. The chloro group would make the compound susceptible to nucleophilic substitution reactions, which could be utilized in further chemical synthesis. The overall stability of the compound might also be enhanced by the presence of the difluoro groups, as they could confer metabolic stability, which is particularly relevant in the context of medicinal chemistry .

Scientific Research Applications

Oxidation and Nitrosation Reactions

2-Chloro-4,6-difluorobenzo[d]oxazole plays a role in the oxidation of substituted anilines to nitroso-compounds, showcasing its utility in synthetic organic chemistry. For instance, the oxidation of 2,6-difluoroaniline by peroxybenzoic acid in chloroform leads to the corresponding nitroso-compounds, indicating the potential of 2-Chloro-4,6-difluorobenzo[d]oxazole derivatives in facilitating nitrosation reactions (Nunno, Florio, & Todesco, 1970).

Membrane Science and Proton Exchange

In membrane science, derivatives of 2-Chloro-4,6-difluorobenzo[d]oxazole, specifically sulfonated polybenzothiazoles, have been synthesized for potential applications in proton exchange membranes. These membranes exhibit high proton conductivity, thermal and oxidative stability, making them suitable for fuel cell applications (Wang & Guiver, 2017).

Antitumor Properties

Fluorinated 2-(4-aminophenyl)benzothiazoles, closely related to 2-Chloro-4,6-difluorobenzo[d]oxazole, have been explored for their antitumor properties. These compounds demonstrate potent cytotoxicity against certain human breast cancer cell lines, suggesting their potential as antitumor agents (Hutchinson et al., 2001).

Synthesis and Functionalization

2-Chloro-4,6-difluorobenzo[d]oxazole derivatives have been utilized in the synthesis and functionalization of various heterocyclic compounds. For instance, the gold-catalyzed oxidation strategy has been applied to achieve an efficient synthesis of 2,4-disubstituted oxazoles, indicating the role of 2-Chloro-4,6-difluorobenzo[d]oxazole in facilitating novel synthetic routes (Luo et al., 2012).

Spectroscopic Properties

The halogen-substituent effect on the spectroscopic properties of benzothiazole derivatives, including those similar to 2-Chloro-4,6-difluorobenzo[d]oxazole, has been studied. These investigations shed light on how halogenation impacts fluorescence properties, which is crucial for the design of fluorophores (Misawa et al., 2019).

Suzuki Coupling Reactions

The compound has also been implicated in facilitating Suzuki coupling reactions, which are pivotal in the functionalization of oxazoles, further emphasizing its significance in synthetic chemistry (Ferrer Flegeau, Popkin, & Greaney, 2006).

properties

IUPAC Name

2-chloro-4,6-difluoro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF2NO/c8-7-11-6-4(10)1-3(9)2-5(6)12-7/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLHBIVAALRNIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1OC(=N2)Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4,6-difluorobenzo[d]oxazole

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